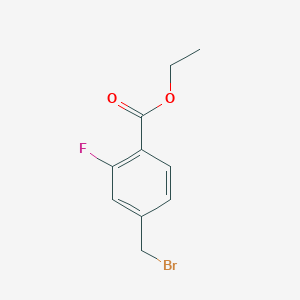

Ethyl 4-bromomethyl-2-fluorobenzoate

Description

Ethyl 4-bromomethyl-2-fluorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH2Br) and a fluorine substituent on the benzoate backbone. This compound is structurally characterized by its ethyl ester group at the 1-position, fluorine at the 2-position, and a bromomethyl group at the 4-position of the benzene ring. Such derivatives are typically employed as intermediates in pharmaceutical synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a reactive site for further functionalization .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3 |

InChI Key |

NRQCYKJVXIMMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CBr)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-bromo-2-fluorobenzoic acid

One common route to this compound involves the esterification of 4-bromo-2-fluorobenzoic acid with ethanol using different activation and catalysis strategies:

These methods highlight the versatility of esterification approaches, from mild room temperature carbodiimide coupling to classical acid-catalyzed reflux and reactive acid chloride intermediates.

Bromomethylation to Introduce the Bromomethyl Group at the 4-Position

The key functionalization to obtain the bromomethyl substituent at the 4-position on the aromatic ring is typically achieved via selective bromination of a methyl group or direct bromomethylation of the aromatic ring:

Summary Table of Preparation Methods

| Step | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Esterification | 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, EtOH, DCM | 20 °C, 20 h | 90% | Mild, high-yielding coupling |

| Esterification | 4-bromo-2-fluorobenzoic acid | Thionyl chloride, EtOH | 0–70 °C, overnight | Quantitative | Acid chloride intermediate |

| Esterification | 4-bromo-2-fluorobenzoic acid | Conc. H2SO4, EtOH | Reflux, overnight | High | Classical Fischer esterification |

| Bromomethylation | 4-fluoro-2-methylbenzonitrile | NBS, AIBN, CCl4 | Reflux, 2 h, N2 | ~60% | Radical bromination of methyl group |

| Pd-catalyzed coupling | Ethyl 4-bromo-2-fluorobenzoate | Pd(PPh3)4, K2CO3 | 110 °C, 5 h, inert | 39% (example) | Functionalization of aromatic ring |

Research Discoveries and Industrial Perspectives

The carbodiimide-mediated esterification method is favored for its mild conditions and high selectivity, minimizing side reactions and degradation of sensitive substituents such as fluorine and bromine.

Thionyl chloride activation followed by ethanolysis is a classical and robust approach, widely used for scale-up due to straightforward workup and high yields.

Radical bromination using N-bromosuccinimide and AIBN is a well-established method for introducing bromomethyl groups, with control over reaction time and temperature critical to avoid over-bromination or side reactions.

Industrial synthesis benefits from continuous flow reactors for bromination steps, enhancing safety and reproducibility, especially when handling bromine or NBS reagents.

The this compound intermediate serves as a valuable substrate for further cross-coupling and functionalization reactions, enabling the synthesis of complex molecules such as pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Ethyl 4-hydroxymethyl-2-fluorobenzoate.

Oxidation: Ethyl 4-carboxy-2-fluorobenzoate.

Scientific Research Applications

Ethyl 4-bromomethyl-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-bromomethyl-2-fluorobenzoate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 4-bromomethyl-2-fluorobenzoate can be compared to the following analogs:

Ethyl 4-methyl-2-fluorobenzoate :

- The absence of a bromine atom reduces its reactivity in substitution reactions. The methyl group (-CH3) is inert compared to the bromomethyl group, limiting its utility in further derivatization.

- Stability: Methyl-substituted esters are generally more thermally stable due to the lack of labile bromine.

Ethyl 4-chloromethylbenzoate :

- The chlorine atom is less electronegative than fluorine but more polarizable than bromine, leading to intermediate reactivity in nucleophilic substitutions.

- Applications: Chloromethyl derivatives are often used in alkylation reactions but require harsher conditions compared to bromomethyl analogs.

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (Compound 4f, ): This compound, synthesized via a multi-step condensation, features a fluorophenyl group and an amino substituent. Unlike the bromomethyl-fluorobenzoate, its reactivity is dominated by the α,β-unsaturated ester and amine groups, enabling Michael addition or polymerization reactions .

Spectral and Physical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.